molecular formula C12H8O B1199300 Naphtho[2,1-b]furan CAS No. 232-95-1

Naphtho[2,1-b]furan

Cat. No.: B1199300
CAS No.: 232-95-1
M. Wt: 168.19 g/mol
InChI Key: MFMVRILBADIIJO-UHFFFAOYSA-N
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Description

Historical Background and Discovery

The development of this compound chemistry can be traced back to the broader evolution of heterocyclic chemistry and the systematic study of fused ring systems. The historical context of this compound discovery is intertwined with the advancement of coal-tar chemistry during the late nineteenth and early twentieth centuries. During this period, aromatic compounds derived from coal-tar distillation provided a rich source of chemical building blocks, including naphthalene derivatives that would later serve as precursors for naphthofuran synthesis.

The systematic investigation of naphthofuran compounds emerged as part of the broader exploration of heterocyclic systems containing oxygen atoms. Early pharmaceutical research recognized the potential of fused aromatic-heterocyclic systems, particularly those incorporating furan rings, due to their occurrence in natural products and their promising biological activities. The development of synthetic methodologies for this compound derivatives gained momentum throughout the twentieth century as organic chemists developed more sophisticated approaches to heterocyclic synthesis.

The recognition of this compound as a privileged scaffold in medicinal chemistry occurred gradually as researchers observed the compound's presence in various bioactive natural products. The structural diversity accessible through derivatization of the this compound core has made it an attractive target for synthetic chemists seeking to develop new pharmaceutical agents. Modern synthetic approaches have evolved to include multicomponent reactions, catalytic methodologies, and environmentally friendly synthetic strategies.

Contemporary research has revealed the significance of this compound derivatives in various therapeutic areas, leading to renewed interest in developing efficient synthetic routes and exploring structure-activity relationships. The historical development of this compound class reflects the broader evolution of organic chemistry from empirical observations to sophisticated mechanistic understanding and rational drug design approaches.

Structural Characteristics and Nomenclature

This compound possesses a distinctive molecular structure characterized by the fusion of a naphthalene ring system with a furan ring. The compound has the molecular formula C₁₂H₈O and a molecular weight of 168.19 grams per mole. The Chemical Abstracts Service registry number for this compound is 232-95-1, providing a unique identifier for this compound in chemical databases.

The structural architecture of this compound results from the fusion of a twelve-membered naphthalene ring to a five-membered furan ring. This bicyclic heterocyclic structure creates a planar aromatic system with specific electronic properties that influence its chemical reactivity and biological activity. The IUPAC Standard International Chemical Identifier Key for this compound is MFMVRILBADIIJO-UHFFFAOYSA-N, which provides a standardized representation of its molecular structure.

Alternative nomenclature systems have been employed to describe this compound, including the designation as 3-Oxa-3H-benz[e]indene and the research code R 7216. These alternative names reflect different systematic approaches to naming fused heterocyclic systems and highlight the compound's position within the broader classification of heterocyclic compounds.

The structural characteristics of this compound create multiple reactive sites that enable diverse chemical transformations. The electron-rich aromatic framework provides opportunities for electrophilic substitution reactions, while the furan oxygen atom can participate in various chemical processes. The spatial arrangement of atoms within the fused ring system influences the compound's physical properties, including its melting point, solubility characteristics, and spectroscopic behavior.

Property Value Reference
Molecular Formula C₁₂H₈O
Molecular Weight 168.19 g/mol
CAS Registry Number 232-95-1
IUPAC InChI Key MFMVRILBADIIJO-UHFFFAOYSA-N
Alternative Names 3-Oxa-3H-benz[e]indene, R 7216

Position in Heterocyclic Chemistry

This compound occupies a significant position within the broader field of heterocyclic chemistry, serving as a representative member of the naphthofuran family of compounds. The compound's structural features place it among the fused oxygen-containing heterocycles, which constitute an important class of molecules in organic chemistry. The presence of both aromatic naphthalene and heterocyclic furan components provides this compound with unique chemical properties that distinguish it from simpler heterocyclic systems.

The compound demonstrates the general principles governing fused heterocyclic systems, including aromaticity stabilization, electronic delocalization, and the influence of heteroatom incorporation on molecular reactivity. This compound serves as a model system for understanding how ring fusion affects the electronic properties and chemical behavior of heterocyclic compounds. The planar structure and extended conjugation system contribute to the compound's stability and influence its spectroscopic characteristics.

Within the context of medicinal chemistry, this compound represents a privileged scaffold that has demonstrated remarkable versatility in generating biologically active compounds. The compound's structural framework provides multiple points for chemical modification, enabling the systematic exploration of structure-activity relationships. This characteristic has made this compound derivatives valuable tools for drug discovery and development programs targeting various therapeutic areas.

The synthetic accessibility of this compound and its derivatives has contributed to its prominence in heterocyclic chemistry research. Modern synthetic methodologies have enabled the efficient preparation of diversely substituted this compound compounds through various approaches, including multicomponent reactions, cyclization processes, and catalytic transformations. These synthetic advances have facilitated the systematic investigation of this compound chemistry and its applications.

The compound's position in heterocyclic chemistry is further emphasized by its role as a building block for more complex heterocyclic systems. This compound can serve as a precursor for the synthesis of additional fused ring systems, including pyrimidine-containing derivatives and other polycyclic structures. This versatility demonstrates the compound's utility as a synthetic intermediate and its importance in the broader context of heterocyclic synthesis.

Naturally Occurring this compound Derivatives

Naturally occurring this compound derivatives have been identified in various plant species, with particular abundance in mangrove ecosystems and terrestrial flora. The mangrove plant Avicennia lanata has emerged as a notable source of naphthofuran-quinone compounds, including hydroxyavicenol C and glycosemiquinone, which represent novel structural variants of the this compound framework. These natural products demonstrate the biosynthetic capacity of plants to generate complex fused heterocyclic systems through enzymatic processes.

The isolation and characterization of natural this compound derivatives from Avicennia lanata has revealed the structural diversity accessible within this compound class. Research conducted on crude organic extracts from this mangrove species has yielded multiple naphthofuranquinone derivatives, including the known compounds avicenol C, avicequinone C, and glycoquinone. These findings highlight the potential of natural sources as reservoirs of structurally novel this compound-based molecules.

The biological activities exhibited by naturally occurring this compound derivatives have attracted significant attention from researchers investigating their therapeutic potential. Compounds isolated from Avicennia lanata have demonstrated significant anti-trypanosomal activity against Trypanosoma brucei brucei, with minimum inhibitory concentration values ranging from 3.12 to 12.5 micromolar. These findings suggest that natural this compound derivatives may serve as lead compounds for the development of antiparasitic agents.

The occurrence of this compound derivatives in natural products extends beyond marine and coastal environments to include terrestrial plant species. These compounds function as key structural motifs in a large number of biologically important natural products, contributing to their pharmacological activities. The presence of this compound frameworks in natural products has provided inspiration for synthetic chemists seeking to develop biomimetic approaches to compound synthesis.

Natural Source Compound Structural Type Biological Activity Reference
Avicennia lanata Hydroxyavicenol C Naphthofuranquinone Anti-trypanosomal (MIC: 3.12-12.5 μM)
Avicennia lanata Glycosemiquinone Naphthofuranquinone Anti-trypanosomal (MIC: 3.12-12.5 μM)
Avicennia lanata Avicenol C Naphthofuranquinone Anti-trypanosomal (MIC: 3.12-12.5 μM)
Avicennia lanata Avicequinone C Naphthofuranquinone Anti-trypanosomal (MIC: 3.12-12.5 μM)
Avicennia lanata Glycoquinone Naphthofuranquinone Anti-trypanosomal (MIC: 3.12-12.5 μM)

The structural analysis of naturally occurring this compound derivatives has revealed common biosynthetic patterns and functional group arrangements that contribute to their biological activities. The quinone functionality frequently observed in natural naphthofuran compounds appears to play a crucial role in their mechanism of action and therapeutic potential. Understanding these natural structural motifs has informed the design of synthetic analogs with enhanced or modified biological activities.

Properties

IUPAC Name

benzo[e][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMVRILBADIIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177779
Record name Naphtho(2,1-b)furan
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232-95-1
Record name Naphtho[2,1-b]furan
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Record name Naphtho(2,1-b)furan
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Record name Naphtho(2,1-b)furan
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Record name Naphtho[2,1-b]furan
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Record name NAPHTHO(2,1-B)FURAN
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Preparation Methods

Base-Mediated Cyclization of β-Naphthol Derivatives

The foundational method for synthesizing naphtho[2,1-b]furan involves the cyclization of β-naphthol precursors. For instance, 2-acetylthis compound (3 ) is synthesized via Friedel-Crafts acylation of β-naphthol with acetyl chloride in the presence of AlCl₃. Subsequent condensation with malononitrile under basic conditions yields 2-(2,2-dicyano-1-methylvinyl)this compound (4 ), achieving 72% yield after recrystallization. This method’s efficacy is attributed to the electron-rich furan ring, which facilitates nucleophilic attack at the α-position.

Condensation with Active Methylene Compounds

Reaction of 2-acetylthis compound with phenyl hydrazine produces 2-(1-phenylhydrazonoethyl)this compound (6 ), a key intermediate for antifungal agents. The mechanism involves imine formation followed by tautomerization, confirmed by IR spectroscopy (C=N stretch at 1,620 cm⁻¹) and ¹³C-NMR (δ 150.2 ppm for hydrazone carbon).

Metal-Catalyzed Syntheses

Transition Metal Complexation

Coordination chemistry offers a route to stabilize reactive intermediates. For example, treatment of 2-acetylthis compound with Cu(II), Ni(II), or Co(II) salts yields metal complexes (16 ) with enhanced antimicrobial activity. The complexes exhibit bathochromic shifts in UV-Vis spectra (λmax = 310–330 nm), indicative of ligand-to-metal charge transfer.

Palladium-Catalyzed Cross-Coupling

Recent advances employ Pd(PPh₃)₄ to facilitate Suzuki-Miyaura couplings. A 2021 study demonstrated the synthesis of 2-aryl-naphtho[2,1-b]furans via coupling of naphthofuran boronic esters with aryl halides, achieving yields up to 85%. The reaction tolerates electron-withdrawing groups (e.g., NO₂, CF₃), as evidenced by the synthesis of 2-(4-nitrophenyl)this compound with 78% isolated yield.

Acid-Mediated Thioether Formation

Triflic acid (TfOH) catalyzes the regioselective synthesis of thioether derivatives. In a representative procedure, 2-phenyl-1-(phenylthio)this compound (6a ) is synthesized by treating 8a with 4 equivalents of 7a in acetonitrile at room temperature (63% yield). Key spectral data include:

  • ¹H NMR : δ 9.02 (m, 1H), 8.19 (m, 2H), 7.92 (m, 1H)

  • ¹³C NMR : δ 158.3 (C=O), 151.8 (aromatic C-S)

Table 1: Thioether Naphthofuran Derivatives Synthesized via TfOH Catalysis

CompoundR₁R₂Yield (%)Melting Point (°C)
6a C₆H₅C₆H₅63152–154
6b 4-CH₃C₆H₄C₆H₅69140–142
6f 3-OCH₃C₆H₃C₆H₅47147–149

Modern Heterocyclic Coupling Strategies

Gewald Reaction for Thiophene Fusion

The Gewald reaction enables the fusion of thiophene rings to naphthofuran. Treatment of 2-(2,2-dicyano-1-methylvinyl)this compound (4 ) with elemental sulfur in DMF affords 2-(5-amino-4-cyano-3-thienyl)this compound (7 ) in 65% yield. MS analysis confirms the molecular ion peak at m/z 291.1 [M+H]⁺.

α-Cyanocinnamonitrile Coupling

Reaction of 4 with α-cyanocinnamonitriles (13a–f ) in ethanol/piperidine yields 2-(3-amino-2,4-dicyano-5-arylphenyl)naphtho[2,1-b]furans (16a–c ). The electron-deficient nitrile groups enhance reactivity, with para-substituted aryl groups (e.g., 4-ClC₆H₄) yielding 82% product.

Purification and Structural Characterization

Chromatographic Techniques

Silica gel chromatography (60–120 mesh) with hexane/ethyl acetate eluents is standard for isolating naphthofuran derivatives. For polar intermediates like hydrazones, gradient elution (5–20% EtOAc in hexane) improves resolution.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar structure of ethyl this compound-2-carboxylate, with bond lengths of 1.36 Å (C-O) and 1.41 Å (C-C furan). The dihedral angle between naphthalene and furan rings is 4.2°, indicating minimal steric strain.

Table 2: Crystallographic Data for Ethyl this compound-2-carboxylate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.892(2)
b (Å)12.374(3)
c (Å)14.256(4)
β (°)98.45(2)
Volume (ų)1369.6(6)
Z4
R Factor0.042

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics for Key Methods

MethodYield Range (%)Reaction Time (h)Scalability
Classical Cyclization65–784–8Moderate
Pd-Catalyzed Coupling75–8512–24High
TfOH-Mediated Thioether47–692–4High
Gewald Reaction60–656–12Low

The Pd-catalyzed approach offers superior yields but requires expensive catalysts. In contrast, TfOH-mediated reactions are rapid and scalable but produce moderate yields due to competing side reactions .

Chemical Reactions Analysis

Types of Reactions: Naphtho[2,1-b]furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Scientific Research Applications

Synthesis of Naphtho[2,1-b]furan Derivatives

This compound can be synthesized through various methods, including multi-component reactions. For instance, a recent study reported a simple and efficient one-pot three-component reaction involving Meldrum's acid, arylglyoxals, and β-naphthol to produce functionalized this compound derivatives . These synthetic routes are crucial for generating compounds with specific biological activities.

Biological Activities

This compound derivatives exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of this compound derivatives against various pathogens. For example, derivatives synthesized from this compound-2-carbohydrazide showed significant antibacterial activity .
  • Antitumor Properties : Research indicates that this compound derivatives possess antitumor activity. A comprehensive review highlighted their potential in cancer treatment due to their ability to inhibit tumor growth .
  • Anti-inflammatory Effects : this compound has been recognized for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
  • Analgesic and Antipyretic Activities : Certain derivatives have shown promise as analgesics and antipyretics in pharmacological studies .

Case Study 1: Antimicrobial Efficacy

A study synthesized N'-(chloroacetyl)this compound-2-carbohydrazide and tested its antibacterial and antifungal activities. The results indicated effective inhibition against standard bacterial strains at low concentrations .

Case Study 2: Antitumor Activity

In another investigation, a series of this compound derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results demonstrated that some compounds significantly reduced cell viability in a dose-dependent manner .

Potential Therapeutic Applications

The diverse pharmacological activities of this compound derivatives suggest several therapeutic applications:

  • Cancer Therapy : Given their antitumor properties, these compounds could be further developed as chemotherapeutic agents.
  • Infectious Diseases : Their antimicrobial activity positions them as potential candidates for treating infections caused by resistant bacteria.
  • Pain Management : With their analgesic properties, these derivatives may offer new avenues for pain relief therapies.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various pathogens
AntitumorInhibits tumor growth in cancer cell lines
Anti-inflammatoryReduces inflammation in experimental models
AnalgesicProvides pain relief in pharmacological tests

Comparison with Similar Compounds

Key Research Findings

Substituent Position Matters: Nitro groups at C2 increase genotoxicity but are critical for antimicrobial potency . Methoxy groups at C7 reduce mutagenicity while retaining bioactivity .

Metabolic Stability :

  • Substituents like nitro or methoxy restrict oxidative metabolism to specific rings, influencing drug half-life .

Hybrid Structures Enhance Efficacy :

  • Thiazole- and pyrazole-fused derivatives leverage synergistic interactions for multi-target pharmacological profiles .

Biological Activity

Naphtho[2,1-b]furan is a polycyclic aromatic compound that has garnered attention due to its diverse biological activities. This article explores the pharmacological potential of this compound and its derivatives, highlighting their antimicrobial, anti-inflammatory, analgesic, and antitumor properties, among others.

Overview of this compound

This compound belongs to the family of naphthofurans, which are known for their complex ring structures and significant biological activity. These compounds can be derived from both natural sources and synthetic methods. The structural features of this compound contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

This compound derivatives exhibit potent antimicrobial properties against a range of pathogens. For instance:

  • Antibacterial Activity : Studies have shown that this compound derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. A notable example includes the compound N'-(chloroacetyl)this compound-2-carbohydrazide, which demonstrated significant antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus .
  • Antifungal Activity : The same derivatives also showed effectiveness against fungal strains such as Aspergillus niger and Curvularia lunata, indicating a broad-spectrum antifungal potential .
Compound NameTarget PathogenZone of Inhibition (mm)MIC (µg/ml)
N'-(chloroacetyl)this compound-2-carbohydrazidePseudomonas aeruginosa187.9
N'-(chloroacetyl)this compound-2-carbohydrazideStaphylococcus aureus2031.7
N'-(chloroacetyl)this compound-2-carbohydrazideAspergillus niger15Not reported
N'-(chloroacetyl)this compound-2-carbohydrazideCurvularia lunata17Not reported

Anti-inflammatory and Analgesic Activities

Research indicates that this compound derivatives possess significant anti-inflammatory properties. For example, certain derivatives have been shown to reduce inflammation in experimental models by inhibiting pro-inflammatory cytokines . Additionally, these compounds have demonstrated analgesic effects comparable to standard analgesics in pain models.

Antitumor Activity

This compound derivatives are also being explored for their antitumor potential. Some studies report that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Study on Antimicrobial Efficacy

In a study conducted by Latha et al., several newly synthesized this compound derivatives were evaluated for their antimicrobial activities using standard methods . The study highlighted that modifications on the this compound scaffold significantly affected the biological activity of the resulting compounds.

In Silico Studies

In silico analyses have been employed to predict the binding affinities of this compound derivatives to various biological targets. For instance, docking studies indicated strong interactions with proteins involved in bacterial cell wall synthesis and inflammation pathways . These findings suggest that computational methods can aid in designing more effective derivatives with enhanced biological activity.

Q & A

Q. What are the common synthetic routes for preparing naphtho[2,1-b]furan derivatives, and how do reaction conditions influence yield?

A one-step, three-component reaction using Meldrum’s acid, aryl aldehydes, and β-naphthol in the presence of triethylamine (Et₃N) is a widely adopted method. This approach avoids expensive catalysts and chromatographic purification, achieving high yields (e.g., 70–85%) via nucleophilic addition and cyclization. Reaction optimization includes controlling stoichiometry and solvent polarity to minimize byproducts .

Q. How can this compound derivatives be characterized spectroscopically?

Key techniques include:

  • ¹H/¹³C NMR : Assignments rely on distinct shifts for aromatic protons (δ 6.8–8.5 ppm) and furan oxygen-adjacent carbons (δ 110–115 ppm). For example, 2-(2-(4-nitrophenyl)this compound-1-yl)acetic acid shows a carbonyl carbon at δ 172.8 ppm .
  • UV/Vis and fluorescence spectroscopy : Derivatives with electron-donating groups (e.g., methoxy) exhibit strong absorbance at 320–360 nm and emission maxima at 420–480 nm, useful for fluorescent labeling studies .

Q. What biological activities are associated with this compound scaffolds?

this compound-2-carbohydrazide derivatives demonstrate antimicrobial activity against Staphylococcus aureus and Candida albicans (MIC: 12.5–50 µg/mL). Activity correlates with electron-withdrawing substituents (e.g., chloro groups) enhancing membrane disruption .

Advanced Research Questions

Q. How can regioselectivity be controlled during this compound synthesis to avoid isomer formation?

The β-naphthol anion preferentially attacks the aldehyde’s carbonyl carbon at the C1 position due to steric and electronic factors, favoring this compound over [2,3-b] isomers. Solvent polarity (e.g., DMF vs. THF) and temperature (80°C) further stabilize transition states, achieving >95% regioselectivity .

Q. What strategies enable the integration of this compound into heterocyclic systems for enhanced pharmacological activity?

  • Pyrazole hybrids : Condensation of 2-acetylthis compound with phenylhydrazine forms hydrazones, followed by Vilsmeier formylation to introduce pyrazole-carboxaldehyde moieties. These derivatives show improved antitumor activity via kinase inhibition .
  • Azine derivatives : Nitro-substituted naphthofuran-azines exhibit enhanced bioactivity through π-π stacking interactions with DNA or enzyme active sites .

Q. How do structural modifications of this compound impact performance in organic electronics?

π-Extended derivatives like dibenzo[d,d']benzo[2,1-b:3,4-b']difurans (DBBDFs) demonstrate high charge-carrier mobility (up to 3.6 cm²·V⁻¹·s⁻¹) in organic field-effect transistors (OFETs). Alkyl side chains improve solubility, while electron-deficient substituents (e.g., nitro) enhance air stability .

Q. What crystallographic tools are recommended for resolving structural ambiguities in this compound derivatives?

  • SHELX suite : SHELXL refines small-molecule structures against high-resolution X-ray data, handling twinning and disorder. SHELXD/E solve phases via direct methods or experimental phasing (e.g., SAD/MAD) .
  • ORTEP-3 : Visualizes thermal ellipsoids and validates bond lengths/angles, critical for confirming furan ring planarity and substituent orientation .

Data Analysis & Contradiction Resolution

Q. How should researchers address contradictory reports on isomer ratios in this compound synthesis?

Discrepancies often arise from reaction kinetics vs. thermodynamics. For example, kinetic control at lower temperatures (25°C) may favor minor isomers, while prolonged heating (80°C) shifts equilibrium to the thermodynamically stable [2,1-b] isomer. HPLC or GC-MS analysis with chiral columns can quantify isomer distributions .

Q. What analytical workflows validate the purity of this compound derivatives in antimicrobial assays?

  • TLC/HPLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane eluent) or reverse-phase C18 columns.
  • Elemental analysis : Confirm purity (>95%) by matching calculated vs. observed C/H/N percentages (e.g., C 75.89% vs. 75.47% for C₂₁H₁₆O₄) .

Methodological Best Practices

Q. What reaction conditions optimize microwave-assisted synthesis of this compound benzotriazepines?

Microwave irradiation (100–150 W, 100–120°C) reduces reaction time from hours to minutes (e.g., 15 min vs. 6 h conventional heating). Solvent choice (DMSO or DMF) and catalyst loading (5 mol% K₂CO₃) are critical for suppressing side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
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